An In-depth Technical Guide to the Physicochemical Properties of Fmoc-7-amino-heptanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-7-amino-heptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-7-amino-heptanoic acid is a synthetic amino acid derivative that plays a crucial role in modern peptide synthesis and the development of novel therapeutic agents. This whitepaper provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in scientific research and drug development. The inclusion of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus makes it an invaluable building block in solid-phase peptide synthesis (SPPS), offering stability and selective deprotection under mild basic conditions. Its seven-carbon aliphatic chain also serves as a flexible linker in various bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
Fmoc-7-amino-heptanoic acid is a white crystalline powder. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅NO₄ | [1][2] |
| Molecular Weight | 367.44 g/mol | [2] |
| Melting Point | 152-157 °C | [1] |
| Appearance | White Powder | [1] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like DMF and DCM. | |
| CAS Number | 127582-76-7 | [1][2] |
| Purity | Typically ≥98% (HPLC) | [1] |
Experimental Protocols
Synthesis of Fmoc-7-amino-heptanoic acid
The synthesis of Fmoc-7-amino-heptanoic acid is typically achieved by the N-protection of 7-aminoheptanoic acid using an Fmoc-reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Below are two representative protocols.
Protocol 1: Using Fmoc-Cl in an Aqueous/Organic Biphasic System
This classic Schotten-Baumann reaction is a widely used method for the Fmoc protection of amino acids.
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Materials:
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7-aminoheptanoic acid
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9-fluorenylmethyl chloroformate (Fmoc-Cl)
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Sodium carbonate (Na₂CO₃)
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Dioxane
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Deionized water
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Diethyl ether
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Hydrochloric acid (HCl), 1 M
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve 7-aminoheptanoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.
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In a separate flask, dissolve Fmoc-Cl (1.05 equivalents) in dioxane.
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Slowly add the Fmoc-Cl solution to the amino acid solution with vigorous stirring at room temperature.
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Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.
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Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-Cl and byproducts like fluorenylmethanol.
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Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of Fmoc-7-amino-heptanoic acid will form.
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Extract the product into ethyl acetate.
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Wash the combined organic layers with deionized water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
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Protocol 2: Using Fmoc-OSu in an Aqueous/Organic System
Fmoc-OSu is often preferred due to its greater stability and lower propensity for side reactions compared to Fmoc-Cl.
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Materials:
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7-aminoheptanoic acid
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N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
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Sodium bicarbonate (NaHCO₃)
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Tetrahydrofuran (THF)
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Deionized water
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Diethyl ether
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Hydrochloric acid (HCl), 1 M
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve 7-aminoheptanoic acid (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.
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In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in THF.
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Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
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Allow the reaction to proceed overnight at room temperature.
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Follow steps 5-11 from Protocol 1 for work-up and purification.
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Figure 1: General workflow for the synthesis of Fmoc-7-amino-heptanoic acid.
Analytical Methods
The purity and identity of Fmoc-7-amino-heptanoic acid are typically confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
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High-Performance Liquid Chromatography (HPLC):
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Column: A reverse-phase C18 column is commonly used.
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Mobile Phase: A gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) as an additive.
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Detection: UV detection at a wavelength corresponding to the absorbance of the Fmoc group (around 265 nm or 301 nm). The retention time will be specific to the compound under the given conditions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show characteristic peaks for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the methylene protons of the heptanoic acid chain, and the protons of the CH₂-O and CH groups of the Fmoc moiety.
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¹³C NMR: The carbon NMR spectrum will similarly display distinct signals for the carbons of the fluorenyl group, the aliphatic chain, the carbonyl carbon of the carbamate, and the carboxylic acid carbon.
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Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis of Fmoc-protected amino acids.
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Applications in Research and Development
Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-7-amino-heptanoic acid is as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group protects the N-terminus of the amino acid, allowing for the sequential addition of other amino acids to a growing peptide chain attached to a solid support.
The general cycle of Fmoc-SPPS involves the following steps:
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Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a mild base, typically a 20% solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). This exposes a free primary amine.
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Activation and Coupling: The carboxylic acid of the incoming Fmoc-7-amino-heptanoic acid is activated using a coupling reagent (e.g., HBTU, HATU, DIC). The activated amino acid is then coupled to the free amine on the resin, forming a new peptide bond.
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Washing: The resin is washed thoroughly to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Bioconjugation and Drug Development
The aliphatic chain of Fmoc-7-amino-heptanoic acid makes it a useful linker in bioconjugation. After incorporation into a peptide or other molecule and subsequent deprotection of the Fmoc group, the terminal amine can be used for further modification. A notable application is in the synthesis of PROTACs, where it can serve as a component of the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand.
Conclusion
Fmoc-7-amino-heptanoic acid is a versatile and indispensable tool for researchers and professionals in the fields of peptide chemistry, drug discovery, and materials science. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and use, make it a reliable building block for creating complex molecular architectures. The ability to precisely control its incorporation into peptides and its utility as a flexible linker underscore its importance in the continued development of novel therapeutics and advanced biomaterials.
